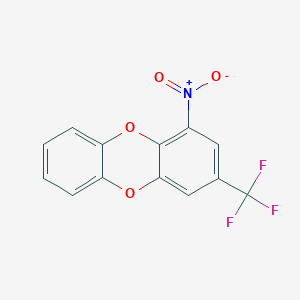

1-Nitro-3-(trifluoromethyl)oxanthrene

Vue d'ensemble

Description

1-Nitro-3-(trifluoromethyl)oxanthrene, also known as NTO, is a synthetic organic compound. It has a molecular weight of 297.19 and a molecular formula of C13H6F3NO4 .

Molecular Structure Analysis

The molecular structure of 1-Nitro-3-(trifluoromethyl)oxanthrene can be represented by the SMILES notation: c1ccc2c(c1)Oc1cc(cc(c1O2)N+=O)C(F)(F)F .Physical And Chemical Properties Analysis

1-Nitro-3-(trifluoromethyl)oxanthrene has a molecular weight of 297.19 and a molecular formula of C13H6F3NO4 . Additional physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Heterogeneous Nitration of PAHs

Research has explored the heterogeneous reactions of polycyclic aromatic hydrocarbons (PAHs) and their derivatives with NO3 radicals, leading to the formation of nitro-substituted products, including mono-nitro-, di-nitro-, and poly-nitro-PAHs. This study utilized a flow tube reactor coupled to a vacuum ultraviolet photoionization aerosol time-of-flight mass spectrometer (VUV-ATOFMS) to investigate these reactions, providing insights into atmospheric chemistry and potential environmental impacts of nitro-PAHs (Zhang et al., 2011).

Enantioselective Michael Addition

The diastereo- and enantioselective Michael addition of 3-substituted oxindoles to trifluoromethyl-substituted nitro olefins has been studied, highlighting the synthesis of chiral compounds with a trifluoromethyl group and quaternary stereocenters. This research, catalyzed by a quinine-derived squaramide, contributes to the development of asymmetric synthesis methods, offering potential applications in pharmaceuticals and agrochemicals (Zhao et al., 2014).

Synthesis and Reactivity of Nitro-Substituted Compounds

The synthesis and reactivity of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, a hypervalent-iodine-based electrophilic trifluoromethylating reagent, were investigated. This compound demonstrated increased reactivity compared to its non-nitrated counterpart, suggesting its utility in organic synthesis and potential applications in developing novel reagents for trifluoromethylation (Santschi et al., 2014).

Mécanisme D'action

The mechanism of action for 1-Nitro-3-(trifluoromethyl)oxanthrene is not specified in the search results. This compound is used in scientific research, but its specific interactions and effects may depend on the context of the study.

Safety and Hazards

When handling 1-Nitro-3-(trifluoromethyl)oxanthrene, it is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-nitro-3-(trifluoromethyl)dibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3NO4/c14-13(15,16)7-5-8(17(18)19)12-11(6-7)20-9-3-1-2-4-10(9)21-12/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHOHABEWDKYPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=CC(=CC(=C3O2)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-3-(trifluoromethyl)oxanthrene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

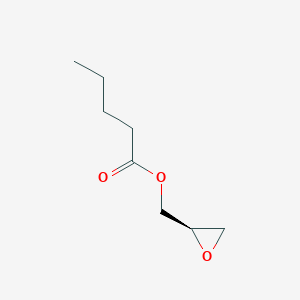

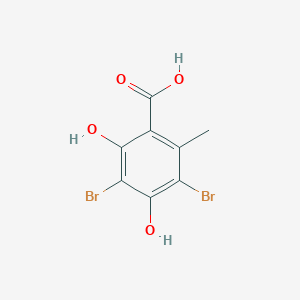

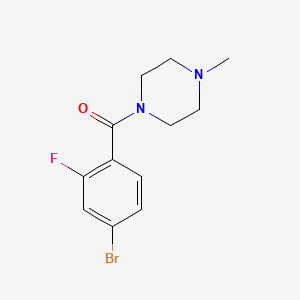

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (1S,2R)-1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylate](/img/structure/B3167694.png)

![3-Phenylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B3167728.png)

![1-[2-(2-fluorophenoxy)phenyl]-1H-tetrazole](/img/structure/B3167761.png)

![3-[4-(1H-tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B3167767.png)

![[5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B3167769.png)

![5-methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B3167782.png)